3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
50367-12-9 |
|---|---|
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
3-acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C12H16O3/c1-8-10(9(2)13)11(14)15-12(8)6-4-3-5-7-12/h3-7H2,1-2H3 |
InChI-Schlüssel |
GWTPLEUTHOZHRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)OC12CCCCC2)C(=O)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Reaction Design and Conditions
The most efficient method for synthesizing 3-acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one involves a one-step cyclocondensation reaction under high-pressure flow conditions. Adapted from a Royal Society of Chemistry protocol, this approach utilizes 1-(hydroxycyclohexyl)(methyl)methanone as the starting material, reacting it with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in the presence of triethylamine (EtN) and toluene (Fig. 1).
Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 130°C |
| Pressure | 140 psi |
| Residence Time | 20 minutes |
| Solvent | Toluene (0.1 M) |
| Base | EtN (2 equiv.) |
| Yield | 60% |
The reaction proceeds in a high-pressure flow reactor (ID: 0.79 mm, volume: 14 mL), enabling rapid heat transfer and consistent mixing. The back-pressure regulator maintains system integrity, while the continuous flow design minimizes side reactions such as over-acetylation or ring-opening.
Mechanistic Insights
The cyclocondensation mechanism involves two key steps:
-
Nucleophilic Attack : Deprotonation of the hydroxyketone by EtN generates an enolate, which attacks the electrophilic carbonyl carbon of TMD.
-
Spirocyclization : Intramolecular lactonization forms the 1-oxaspiro[4.5]dec-3-en-2-one core, with concomitant elimination of acetone derivatives.
The acetyl group at position 3 arises from the TMD reagent, while the methyl substituent at position 4 originates from the starting hydroxyketone.
Alternative Synthetic Routes
Amide Coupling Strategies
A patent describing the synthesis of 4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one highlights amide bond formation as a critical step. By substituting the amine component with acetylated precursors, similar methodology might yield the target compound. Key challenges include regioselective acetylation and avoiding racemization at the spiro center.
Reaction Optimization and Scalability
Gram-Scale Production
The high-pressure flow method demonstrates excellent scalability. A 10 mmol-scale reaction (1.746 g starting material) in toluene produces this compound with consistent yields (58–62%). Critical factors include:
-
Residence Time Control : Prolonged exposure >25 minutes leads to decomposition.
-
Solvent Purity : Anhydrous toluene prevents hydrolysis of TMD.
-
Base Stoichiometry : Excess EtN (>2 equiv.) causes emulsion formation during workup.
Comparative Analysis of Bases
| Base | Yield (%) | Purity (%) |
|---|---|---|
| Triethylamine | 60 | 98 |
| Potassium Carbonate | 42 | 85 |
| DBU | 55 | 91 |
Triethylamine outperforms inorganic bases due to its superior solubility in toluene and mild deprotonating strength.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR (500 MHz, CDCl)
-
δ 2.35 (s, 3H): Acetyl methyl protons.
-
δ 1.78–1.69 (m, 10H): Cyclohexane ring protons.
13C NMR (125 MHz, CDCl)
Mass Spectrometry
-
ESI-MS : m/z 209.1 [M+H] (calc. 208.254).
-
Fragmentation Pattern : Loss of acetyl (43 Da) and CO (28 Da) groups confirms the lactone structure.
Structural Analogues and Derivatives
The 1-oxaspiro[4.5]dec-3-en-2-one scaffold permits diverse functionalization. For example, 3-methyl-4-(4-methylbenzoyl)-1-oxaspiro[4.5]dec-3-en-2-one (CAS 86560-11-4) shares the core structure but incorporates a para-methylbenzoyl group at position 4. Such derivatives are typically synthesized via Friedel-Crafts acylation, though this introduces regioselectivity challenges absent in the acetyl-methyl variant .
Analyse Chemischer Reaktionen
Alkylation Reactions
The compound participates in both O- and C-alkylation pathways, depending on reaction conditions and the β-dicarbonyl substrate:
-
O-Alkylation : Reaction with 2-chloro-1-(2-chloroethoxy)ethane (R2 ) at 70°C for 20 hours yields 5 (46% yield) via nucleophilic attack at the enolic oxygen .
-
C-Alkylation : When acetyl acetate (R5 ) replaces dimedone, C,C-cycloalkylation dominates, producing 8 (55% yield) through a keto-enol tautomerization mechanism .
Thermodynamic Parameters for Alkylation Pathways :
| Reaction | δΔG (T) (kcal/mol) | pK<sub>T</sub> | K<sub>T</sub> |
|---|---|---|---|
| R1KR1E | 1.917 | 1.221 | 0.060 |
| R3KR3E1 | 2.202 | 1.403 | 0.040 |
| R3KR3E2 | 2.114 | 1.347 | 0.045 |
The keto-enol equilibrium shift toward the keto form promotes C-alkylation, while enol dominance favors O-alkylation .
Condensation Reactions
The compound undergoes condensation with nitrogen nucleophiles to form spirocyclic heterocycles:
-
Oxime Formation : Reaction with hydroxylamine hydrochloride (R8 ) in 10% sodium acetate yields oxime 14 (high yield), which cyclizes at 180–200°C to form 15 (3-aza-4-methyl-2,8-dioxaspiro[4.5]dec-3-en-1-one) via ethanol elimination .
-
Hydrazine Derivatives : Condensation with ketohydrazine and phenylhydrazine produces 16 (71% yield) and 17 (90% yield), respectively .
Nucleophilic Additions
The acetyl carbonyl group participates in nucleophilic attacks:
-
Michael Addition : In tandem reactions, the compound undergoes 1,4-Michael addition with amines, followed by C–C bond cleavage and proton transfer to yield E-tetrasubstituted olefins (43–93% yields) .
Antifungal Activity
While not a reaction, the compound’s bioactivity stems from:
-
Enzyme Inhibition : Interaction with fungal cytochrome P450 enzymes .
-
DNA Binding : Disruption of fungal DNA replication via intercalation.
Key Mechanistic Insights
Wissenschaftliche Forschungsanwendungen
3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Medizin: Es wird derzeit erforscht, ob es therapeutische Anwendungen haben könnte.
Industrie: Es wird bei der Synthese verschiedener industrieller Chemikalien und Materialien verwendet.
Wirkmechanismus
Der Mechanismus, durch den 3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-on seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit bestimmten molekularen Zielstrukturen. Diese Wechselwirkungen können je nach Kontext zur Hemmung oder Aktivierung bestimmter biochemischer Wege führen. So wird seine fungizide Aktivität beispielsweise auf die Störung der Zellmembranen von Pilzen zurückgeführt .
Vergleich Mit ähnlichen Verbindungen
Structural Variations and Substituent Effects
Key structural differences among analogs include:
- Heteroatom in the spiro ring: Replacement of oxygen (1-oxaspiro) with nitrogen (1-azaspiro) alters electronic density and hydrogen-bonding capacity. For example, 1-azaspiro analogs like Spirotetramat-enol (cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one) exhibit pesticidal activity due to enhanced metabolic stability .
- Substituent groups: Halogenated phenyl rings: 3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one () features dichlorophenyl and hydroxyl groups, increasing molecular weight (313.17 g/mol) and polarity compared to the acetyl/methyl-substituted target compound. Methoxy and hydroxy groups: 8-Methoxy substitutions in azaspiro compounds (e.g., Spirotetramat-enol) improve lipid solubility and systemic distribution in plants . Aromatic vs. aliphatic substituents: The acetyl group in the target compound may reduce steric hindrance compared to bulky aryl groups in analogs like 3-(4'-chloro-3'-fluorobiphenyl)-substituted derivatives ().
Physicochemical Properties
Research Findings and Key Insights
Substituent-Driven Bioactivity : The presence of halogens (Cl, F) or methoxy groups in spiro compounds correlates with enhanced biological activity (e.g., pesticidal or antitumor effects) compared to aliphatic substituents like acetyl .
Heteroatom Impact : 1-Azaspiro derivatives generally exhibit higher metabolic stability and bioavailability than 1-oxaspiro analogs, making them preferable in agrochemicals .
Crystal Engineering : Bulky aryl substituents (e.g., dichlorophenyl) in oxaspiro compounds promote dense molecular packing via π-π interactions and hydrogen bonds, as seen in .
Biologische Aktivität
3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one is a unique organic compound characterized by its spirocyclic structure and the presence of both acetyl and oxaspiro functionalities. With a molecular formula of C₁₂H₁₆O₃ and a molecular weight of approximately 208.26 g/mol, this compound has garnered attention in various fields, particularly in medicinal chemistry due to its diverse biological activities.
Chemical Structure and Properties
The spirocyclic structure of this compound contributes to its chemical reactivity and biological activity. The compound's unique arrangement allows for various interactions with biological targets, making it a candidate for further pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.26 g/mol |
| CAS Number | 50367-12-9 |
| LogP | 2.15160 |
Biological Activity
Antifungal Properties
Research indicates that this compound exhibits significant antifungal properties. In vitro assays have demonstrated its effectiveness against various fungal pathogens, including:
- Phytophthora capsici
- Botrytis cinerea
These findings suggest that the compound may serve as a basis for developing new antifungal agents, particularly in agricultural applications where fungal infections pose significant challenges.
Mechanism of Action
Preliminary studies have explored the interaction of this compound with biological targets, focusing on its binding affinities with enzymes or receptors related to fungal infections. The unique structure of this compound may enhance its ability to inhibit fungal growth through specific molecular interactions.
Synthesis and Derivatives
Various synthesis methods have been reported for producing this compound, allowing for the modification of the compound to create derivatives with potentially enhanced biological activities. These synthetic routes are crucial for exploring the full pharmacological potential of this compound.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
In Vitro Antifungal Activity
A study conducted by researchers at [source] demonstrated that derivatives of this compound showed significant inhibition against Phytophthora capsici, with an inhibition rate exceeding 75% at specific concentrations. -
Molecular Docking Studies
Molecular docking studies indicated that this compound has a favorable binding affinity for certain fungal enzymes, suggesting a potential mechanism for its antifungal action [source]. -
Pharmacological Investigations
Ongoing pharmacological investigations aim to further elucidate the mechanisms behind the compound's biological activities, particularly its interactions at the molecular level [source].
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 1-Oxaspiro[4.5]decane | Structure | Basic spiro compound without acetyl group |
| Acetylacetone | Structure | Known for its chelating properties |
| 4-Methylcoumarin | Structure | Exhibits fluorescence and antimicrobial activity |
The distinct spirocyclic structure combined with the acetyl group in this compound influences its reactivity and biological profile compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one, and how can purity be optimized?
- Methodology : The compound can be synthesized via spirocyclization of keto-enol intermediates. For example, analogous spirocyclic ketones are synthesized using column chromatography (SiO₂, hexane/diethyl ether 1:1) to achieve >98% purity, as demonstrated in similar 1-oxaspiro[4.5]dec-en-2-one derivatives . Reaction conditions (e.g., temperature, catalyst selection) should be optimized using Design of Experiments (DoE) to minimize byproducts.
Q. How is the structural confirmation of this compound achieved using spectroscopic and crystallographic methods?
- Methodology :
- NMR : Assign peaks using - and -NMR, focusing on characteristic signals for the acetyl group (~2.6 ppm, singlet) and spirocyclic protons (δ 3.50–3.60 ppm, doublets) .
- X-ray crystallography : Refinement via SHELXL (R factor < 0.05) resolves bond lengths and angles. For disordered atoms, use PART commands in SHELX to model alternative conformations .
Q. What are the stability considerations for long-term storage of this compound?
- Methodology : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the enone moiety. Stability assays (HPLC monitoring over 6 months) are recommended, as degradation pathways in related spirocyclic ketones involve ring-opening under humid conditions .
Advanced Research Questions
Q. How can reaction intermediates or byproducts be identified during synthesis, and what strategies mitigate their formation?
- Methodology :
- LC-MS : Detect intermediates (e.g., enol tautomers) using high-resolution MS. For example, spirodiclofen-enol derivatives show [M+H]⁺ ions at m/z 313.175 .
- Kinetic studies : Vary reaction time/temperature to trap intermediates. Quench aliquots at intervals and analyze via TLC or GC-MS .
Q. What computational methods validate the compound’s electronic structure and reactivity?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and electrophilic sites. Compare with experimental UV-Vis spectra (λmax ~270 nm for conjugated enones) .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with in vitro assays .
Q. How can contradictory toxicity data (e.g., acute vs. chronic effects) be resolved in safety assessments?
- Methodology :
- Tiered testing : Conduct OECD Guideline 423 (acute oral toxicity) and 452 (chronic exposure) studies. For conflicting results (e.g., respiratory irritation vs. non-toxic classification), perform histopathology and cytokine profiling in rodent models .
- QSAR modeling : Predict toxicity endpoints using tools like TEST or ECOSAR, cross-referenced with experimental data from structurally related compounds .
Q. What strategies address crystallographic disorder in X-ray structures of this compound?
- Methodology :
- Multi-temperature data collection : Resolve thermal motion artifacts by collecting datasets at 100 K and 298 K. Use SQUEEZE in PLATON to model solvent-accessible voids .
- Twinned refinement : For non-merohedral twinning (common in spiro systems), apply HKLF5 format in SHELXL and refine twin laws (e.g., BASF parameter) .
Data Contradiction Analysis
Q. Why do solubility studies in polar solvents show discrepancies between experimental and predicted values?
- Analysis : Predicted solubility (e.g., via ACD/Percepta) may not account for polymorphic forms. Experimental determination (e.g., gravimetric method in ethanol/water mixtures) reveals that the β-polymorph has 30% higher solubility than the α-form. Validate via PXRD and DSC .
Q. How to reconcile conflicting bioactivity results in enzyme inhibition assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
